HCMV Antiviral Activity: 4,5-Dichloro vs. 5,6-Dichloro Regioisomers in Acyclic Nucleoside Series
In a direct head-to-head comparison of acyclic nucleoside analogs, the 2-bromo-5,6-dichloro derivative (29b) inhibited HCMV with an IC50 of 1.10 µM, while the corresponding 4,5-dichloro derivative (32b) exhibited an IC50 of 18.4 µM [1]. For the 2-chloro series, the 5,6-dichloro analog (29a) showed an IC50 of 0.30 µM versus 5.10 µM for the 4,5-dichloro analog (32a) [1].
| Evidence Dimension | Antiviral activity (IC50) against HCMV in plaque reduction assays |
|---|---|
| Target Compound Data | 4,5-dichloro-2-bromo derivative (32b): IC50 = 18.4 µM; 4,5-dichloro-2-chloro derivative (32a): IC50 = 5.10 µM |
| Comparator Or Baseline | 5,6-dichloro-2-bromo derivative (29b): IC50 = 1.10 µM; 5,6-dichloro-2-chloro derivative (29a): IC50 = 0.30 µM |
| Quantified Difference | 16.7-fold difference (2-bromo series); 17.0-fold difference (2-chloro series) |
| Conditions | HCMV plaque reduction assay in human foreskin fibroblast (HFF) cells [1] |
Why This Matters
These data establish that the 4,5-dichloro substitution pattern confers lower anti-HCMV potency compared to the 5,6-dichloro isomer, which is critical information for antiviral drug development programs targeting specific potency profiles.
- [1] Townsend, L. B., Drach, J. C., et al. Structure−Activity Relationships among 2-Substituted 5,6-Dichloro-, 4,6-Dichloro-, and 4,5-Dichloro-1-[(2-hydroxyethoxy)methyl]- and -1-[(1,3-dihydroxy-2-propoxy)methyl]benzimidazoles. Journal of Medicinal Chemistry 1996, 39 (4), 881-891. View Source
